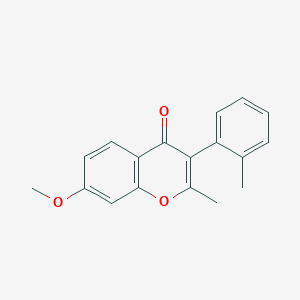

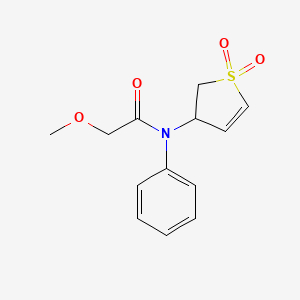

3,4-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,4-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzamide” is likely an organic compound containing a benzamide group. Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a variety of applications, including pharmaceuticals and materials science .

Scientific Research Applications

Anticancer Agent Development

The structure of 3,4-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzamide suggests potential utility in the development of anticancer agents. The pharmacophore hybridization approach, which combines multiple pharmacophores into a single compound, is a common strategy in medicinal chemistry for designing new drugs with enhanced efficacy and reduced side effects . This compound could serve as a scaffold for creating new molecules that target specific cancer cells or pathways.

Biological Activity Studies

Compounds with the phenylmorpholine moiety have been studied for their biological activities, including their potential as central nervous system stimulants or depressants. The dichlorobenzamide part of the molecule could also impart antibacterial or antifungal properties, making this compound a candidate for broad biological activity screening .

Molecular Docking Studies

Molecular docking studies are a part of computer-aided drug design (CADD) and involve the prediction of the orientation of a drug within a targeted binding site3,4-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzamide could be used in molecular docking simulations to understand its interaction with various enzymes or receptors, which is crucial for rational drug design .

Synthetic Chemistry Research

This compound can be used in synthetic chemistry research to study different chemical reactions, such as substitutions, additions, or cyclizations. It could also serve as a starting material or intermediate for the synthesis of more complex molecules .

Material Science Applications

The unique structure of this compound may lend itself to the development of new materials. For instance, derivatives of thiadiazole, a related structure, have applications in creating semiconductors, energy accumulators, and nanomaterials . By extension, 3,4-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzamide could contribute to the creation of novel materials with specific electronic or optical properties.

Pharmacophore Model Development

Pharmacophore modeling is a method used to represent molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Given its complex structure, 3,4-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzamide could be used to develop new pharmacophore models that help in the discovery of new drugs with similar or improved properties .

properties

IUPAC Name |

3,4-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O2/c20-16-7-6-15(12-17(16)21)19(24)22-8-9-23-10-11-25-18(13-23)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVQKWHMNGXGEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2923467.png)

![2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2923472.png)

![4-(3,4-dimethoxyphenyl)-6-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2923473.png)

![2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2923475.png)

![{4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxyprop yl)amine](/img/structure/B2923476.png)

![6-(4-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2923477.png)

![tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2923481.png)

![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2923488.png)